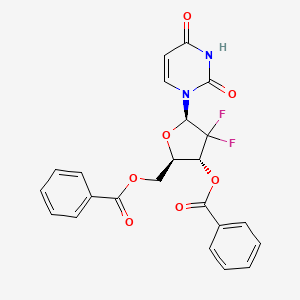

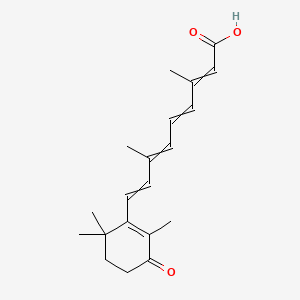

(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

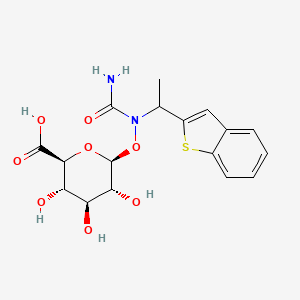

(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate, also known as benzyloxyestra-1,3,5(10),15-tetraen-17-yl acetate (BETA), is a synthetic compound that has been used in scientific research for a variety of applications. BETA is a derivative of estra-1,3,5(10),15-tetraen-17-yl acetate (ETA), a naturally occurring compound found in some plant species. BETA has attracted considerable attention due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Hormonal Regulation and Therapeutics

Contraceptive Applications :

- The clinical use of injectable contraceptives, including formulations containing estrogen-progestogen combinations, highlights the regulatory role of estrogenic compounds in fertility and reproductive health management. Such studies underscore the importance of understanding the pharmacokinetics and biological effects of synthetic estrogens like "(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate" in contraceptive technologies (Toppozada, 1977).

Endocrine Disruption and Environmental Impact :

- Research into the environmental fate and effects of synthetic estrogens, including compounds like 17α-trenbolone and 17α-estradiol, provides insight into the ecological implications of hormone-active agents. These studies contribute to our understanding of the environmental risk assessment necessary for compounds with estrogenic activity (Staveley, 2017).

Estrous Cycle Regulation in Livestock :

- The application of melengestrol acetate (MGA) in estrous synchronization in the beef cattle industry has been reviewed. Insights into how estrogenic compounds regulate the estrous cycle can inform the development and optimization of synthetic estrogens for similar purposes (Patterson et al., 1989).

Cancer Therapy :

- Nomegestrol acetate combined with 17-beta estradiol has been reviewed for its efficacy, safety, and patient acceptability in contraceptive use, shedding light on the potential therapeutic applications of estrogenic compounds in hormone-dependent conditions such as breast cancer (Akintomide & Panicker, 2015).

Drug Development :

- The development of AKR1C3 inhibitors, which target enzyme pathways influenced by estrogenic compounds, points to the role of synthetic estrogens in the treatment of hormone-dependent malignancies (Penning, 2017).

Environmental Concerns

Contamination and Ecotoxicology :

- Studies on the environmental contamination by estrogens, including 17alpha-ethinylestradiol, highlight the ecotoxicological risks posed by synthetic estrogens. This underscores the importance of monitoring and mitigating the environmental impact of such compounds (Almeida et al., 2020).

Livestock Waste and Estrogenic Contamination :

- The review of livestock wastes as potential sources of estrogenic contamination emphasizes the ecological risks associated with the use of synthetic estrogens in agriculture and animal husbandry (Hanselman et al., 2003).

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O3/c1-18(28)30-26-13-12-25-24-10-8-20-16-21(29-17-19-6-4-3-5-7-19)9-11-22(20)23(24)14-15-27(25,26)2/h3-7,9,11-13,16,23-26H,8,10,14-15,17H2,1-2H3/t23-,24-,25+,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNSBVRDAJVLAM-SEFGFODJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747535 |

Source

|

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate | |

CAS RN |

690996-25-9 |

Source

|

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)